molecular formula C10H10BrN5NaO5PS B12107518 8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt

8-Bromoadenosine 3',5'-cyclic monophosphorothioate, Rp-isomer sodium salt

Cat. No.: B12107518
M. Wt: 446.15 g/mol
InChI Key: SKJLJCVVXRNYGJ-UHFFFAOYSA-M
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Description

8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt is a synthetic analog of cyclic adenosine monophosphate (cAMP). It is known for its role as a competitive inhibitor of cyclic AMP-dependent protein kinase A (PKA) type I and II. This compound is membrane-permeable and is often used in biochemical research to study cAMP signaling pathways .

Preparation Methods

The synthesis of 8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt involves several steps. The starting material, adenosine, undergoes bromination to introduce the bromine atom at the 8-position. This is followed by cyclization to form the cyclic monophosphate structure. The thiophosphorylation step introduces the phosphorothioate group, and the final product is obtained as the Rp-isomer sodium salt. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt undergoes various chemical reactions, including:

Scientific Research Applications

8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt is widely used in scientific research due to its ability to inhibit PKA. Some of its applications include:

Mechanism of Action

The compound exerts its effects by competitively inhibiting PKA. It binds to the regulatory subunits of PKA, preventing the activation of the catalytic subunits by cAMP. This inhibition disrupts the downstream signaling pathways regulated by PKA, affecting various cellular processes such as metabolism, gene expression, and cell cycle progression .

Comparison with Similar Compounds

8-Bromoadenosine 3’,5’-cyclic monophosphorothioate, Rp-isomer sodium salt is unique due to its specific inhibitory action on PKA and its resistance to hydrolysis by phosphodiesterases. Similar compounds include:

Properties

IUPAC Name

sodium;6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJLJCVVXRNYGJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN5NaO5PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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